
6'-Methyl-3,4,5,6-tetrahydro-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings This specific compound is characterized by the presence of a methyl group at the 6’ position and a tetrahydro structure, which means it has partially saturated rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-bromopicoline with a suitable reducing agent to form the desired bipyridine structure . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or nickel complexes.
Industrial Production Methods: Industrial production of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of fully saturated bipyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products: The major products formed from these reactions include N-oxides, fully saturated bipyridines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine has several scientific research applications:
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .
Comparison with Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: This compound is similar in structure but has an additional methyl group at the 6 position of both pyridine rings.
4,4’-Dimethyl-2,2’-bipyridine: Another similar compound with methyl groups at the 4 positions of the pyridine rings.
Uniqueness: 6’-Methyl-3,4,5,6-tetrahydro-2,2’-bipyridine is unique due to its tetrahydro structure, which imparts different chemical and physical properties compared to fully aromatic bipyridines. This partial saturation can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-methyl-6-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C11H14N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h4-5,7H,2-3,6,8H2,1H3 |
InChI Key |
KCRSRQLTUAREFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 6-(2-methyl-5-nitrophenylcarbamoyl)benzo[D]thiazol-2-ylcarbamate](/img/structure/B11790420.png)
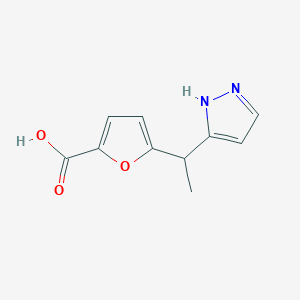
![Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11790433.png)
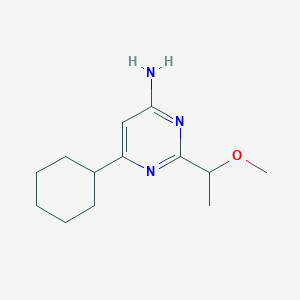
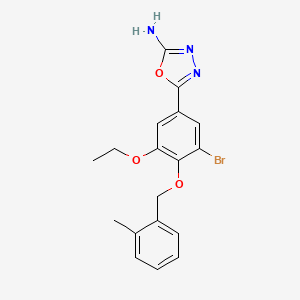
![1-(Furo[2,3-c]pyridin-7-yl)piperidin-4-amine](/img/structure/B11790447.png)


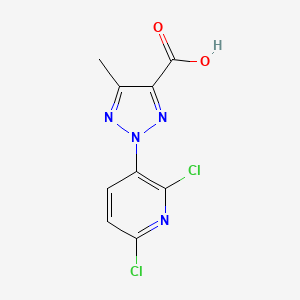

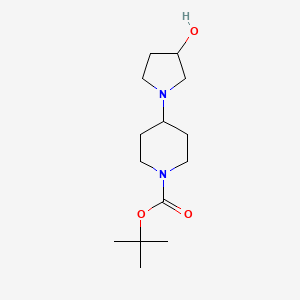

![2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790500.png)
![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)
